5-Hydrazinylquinolin-2-ol hydrochloride
CAS No.: 372078-45-0
Cat. No.: VC20828800
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372078-45-0 |
|---|---|
| Molecular Formula | C9H10ClN3O |
| Molecular Weight | 211.65 g/mol |
| IUPAC Name | 5-hydrazinyl-1H-quinolin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H9N3O.ClH/c10-12-8-3-1-2-7-6(8)4-5-9(13)11-7;/h1-5,12H,10H2,(H,11,13);1H |
| Standard InChI Key | HDODLESYIRAYEI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl |
| Canonical SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl |
Introduction
Chemical Properties and Structure
Chemical Identity and Nomenclature
5-Hydrazinylquinolin-2-ol hydrochloride is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 372078-45-0 |
| Molecular Formula | C9H10ClN3O |
| Molecular Weight | 211.65 g/mol |
| IUPAC Name | 5-hydrazinyl-1H-quinolin-2-one;hydrochloride |
| Alternative Name | 5-Hydrazinyl-2(1H)-quinolinone Hydrochloride |
| PubChem Compound ID | 22574437 |
The compound is identified by specific structural identifiers that provide a standardized representation of its molecular structure:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C9H9N3O.ClH/c10-12-8-3-1-2-7-6(8)4-5-9(13)11-7;/h1-5,12H,10H2,(H,11,13);1H |
| Standard InChIKey | HDODLESYIRAYEI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl |
Structural Characteristics
The structure of 5-Hydrazinylquinolin-2-ol hydrochloride features a bicyclic quinoline system with a pyridine ring fused to a benzene ring. The distinctive features include:
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A hydroxyl group at position 2, which can participate in hydrogen bonding and potentially form complexes with metal ions
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A hydrazinyl group (-NH-NH2) at position 5, introducing a reactive nitrogen-nitrogen bond
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A hydrochloride salt form, which typically enhances water solubility compared to the free base
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes hydroxyquinolines good monoprotic bidentate chelating agents, capable of forming complexes with various metal ions including Cu2+, Zn2+, Bi2+, and Fe3+ . While this specific characteristic has been documented for 8-hydroxyquinoline derivatives, the 2-hydroxy group in our target compound might exhibit similar, albeit modified, chelating properties.
Physical and Chemical Properties
Based on the structure and comparable quinoline derivatives, 5-Hydrazinylquinolin-2-ol hydrochloride likely possesses the following properties:
| Property | Expected Characteristics |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Solubility | Water-soluble (enhanced by hydrochloride salt form) |
| Reactivity Sites | Hydrazinyl group, hydroxyl group, quinoline ring |
| Stability | May be sensitive to oxidation, especially in solution |
| Storage Requirements | Protection from light, moisture, and air; refrigeration recommended |
The hydrazinyl group is particularly reactive and can participate in various chemical reactions, including:
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Condensation with aldehydes and ketones to form hydrazones
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Acylation reactions
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Oxidation to form azo compounds or diazenes
The hydroxyl group can undergo reactions typical of phenols, such as esterification, etherification, and complexation with metal ions.
Synthesis Methods
Nucleophilic Aromatic Substitution
One potential route involves the nucleophilic aromatic substitution of a halogen-substituted quinoline:
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Start with 5-haloquinolin-2-ol (where halogen = Cl, Br)
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React with excess hydrazine hydrate
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Convert to hydrochloride salt using hydrogen chloride
The reaction likely requires elevated temperatures and could be performed in solvents such as ethanol, methanol, or water-alcohol mixtures.
From Diazonium Intermediates
Another potential approach might involve:
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Preparation of 5-aminoquinolin-2-ol
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Diazotization using sodium nitrite in acidic conditions
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Reduction of the diazonium salt
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Isolation of the hydrochloride salt
This method would be analogous to syntheses reported for other hydrazinyl-substituted heterocycles.
Microwave-Assisted Synthesis
Modern synthetic approaches for quinoline derivatives often employ microwave-assisted synthesis to improve reaction efficiency and yields. As described for related compounds, microwave irradiation can significantly reduce reaction times while maintaining or improving product yields . This approach could potentially be adapted for the synthesis of 5-Hydrazinylquinolin-2-ol hydrochloride.
Purification Methods
Purification of the target compound would likely involve:
| Purification Method | Application |
|---|---|
| Recrystallization | From appropriate solvent systems (e.g., ethanol/water) |
| Column Chromatography | For removing closely related impurities |
| Acid-Base Extraction | Utilizing the basic properties of the hydrazinyl group |
| Salt Formation/Conversion | To enhance purification through crystallization |
| Compound Class | Reported Biological Activities | Potential Relevance to 5-Hydrazinylquinolin-2-ol hydrochloride |
|---|---|---|
| 8-Hydroxyquinoline derivatives | Antimicrobial, anticancer, antifungal | Similar core structure suggests potential for related activities |
| Hydrazinyl-substituted heterocycles | Antimicrobial, antitubercular, anticancer | Hydrazinyl group may confer similar properties |
| 2-Hydroxyquinoline derivatives | Metal chelation, enzyme inhibition | Position of hydroxyl group may enable similar interactions |
| Potential Activity | Possible Mechanism |
|---|---|
| Antioxidant effects | Free radical scavenging via hydroxyl and hydrazinyl groups |
| Anti-inflammatory properties | Modulation of inflammatory mediators |
| Antiviral activity | Interaction with viral enzymes or structural proteins |
| Neuroprotective effects | Metal chelation in neurological disorders involving metal dysregulation |
Analytical Methods
Identification and Characterization
Various analytical techniques can be employed for the identification and characterization of 5-Hydrazinylquinolin-2-ol hydrochloride:
| Analytical Method | Application |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure confirmation, purity assessment |
| Infrared (IR) Spectroscopy | Identification of functional groups (OH, NH, aromatic) |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern analysis |
| X-ray Crystallography | Definitive structure determination if crystalline |
| UV-Visible Spectroscopy | Characteristic absorption patterns |
Chromatographic Methods
Chromatographic techniques suitable for analysis of the compound include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
These methods are particularly useful for:
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Purity assessment
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Identification in complex mixtures
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Monitoring reaction progress during synthesis
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Quantitative determination
Quality Control Parameters
Quality control for 5-Hydrazinylquinolin-2-ol hydrochloride would typically involve assessment of:
| Parameter | Method |
|---|---|
| Chemical Purity | HPLC with appropriate detection |
| Identity | Spectroscopic methods (NMR, IR, MS) |
| Water Content | Karl Fischer titration |
| Residual Solvents | Gas Chromatography |
| Heavy Metals | Appropriate analytical techniques |
| Melting Point | Differential Scanning Calorimetry |
Research Applications
As a Chemical Probe
5-Hydrazinylquinolin-2-ol hydrochloride could serve as a valuable chemical probe for studying various biological systems, particularly those involving metal ions. The compound's potential metal-chelating properties, combined with its hydrazinyl functionality, make it potentially useful for:
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Investigating metal-dependent biological processes
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Studying redox reactions in biological systems
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Probing protein-ligand interactions
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Developing fluorescent sensors for specific analytes
As a Synthetic Intermediate
The reactive functional groups present in 5-Hydrazinylquinolin-2-ol hydrochloride make it a potential intermediate for the synthesis of more complex molecules. The hydrazinyl group, in particular, provides a versatile handle for further modifications through:
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Condensation reactions with carbonyl compounds
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Coupling reactions
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Cyclization to form additional heterocyclic systems
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Formation of hydrazides and related derivatives
| Therapeutic Area | Potential Application |
|---|---|
| Infectious Disease | Development of novel antimicrobial agents |
| Oncology | Cancer therapeutics targeting specific mechanisms |
| Neurodegenerative Disorders | Metal chelators for conditions involving metal imbalance |
| Anti-inflammatory Drugs | Novel agents with improved efficacy or reduced side effects |
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